

Vimirogant clinical outcomes versus standard care

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Compound Focus: Vimirogant

CAS No.: 1802706-04-2

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Vimirogant at a Glance

The table below summarizes the key characteristics of **Vimirogant** based on the search results:

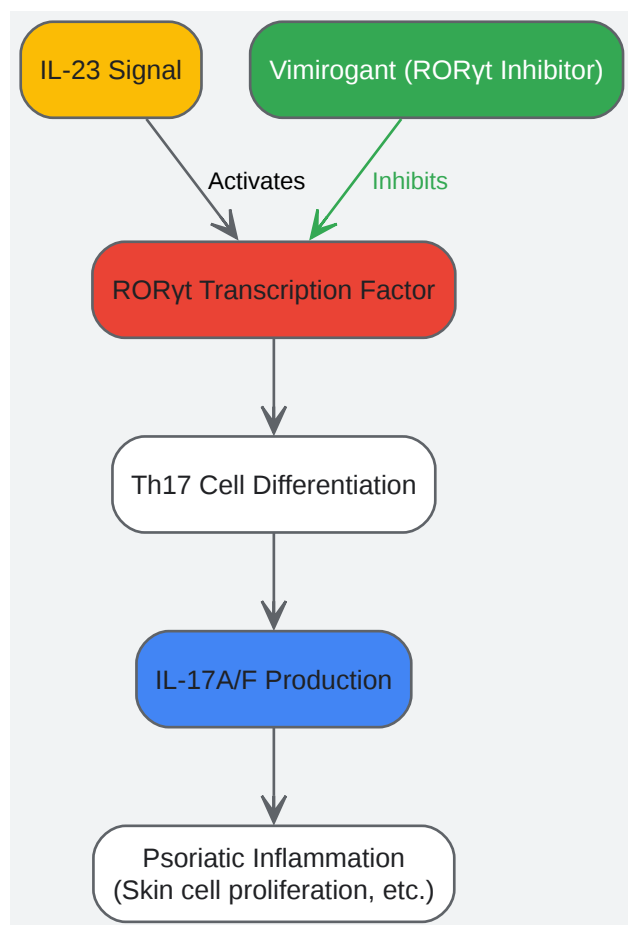
Feature	Description
Drug Type	Small molecule drug [1]
Mechanism of Action	Potent, selective, and orally active RORyt inverse agonist [2] [1].
Primary Target	RAR-related orphan receptor gamma t (RORyt) [2].
Key Preclinical Finding	Inhibits Th17 cell differentiation and IL-17A secretion [2].
Highest Phase Reached	Phase 2 (Development Discontinued) [1].
Investigated Indications	Plaque Psoriasis, Psoriatic Arthritis, and Dry Eye Syndromes [1].

Mechanism of Action and Experimental Data

Vimirogant was designed to intervene in the IL-23/Th17 immune pathway, which is central to psoriasis pathogenesis [3]. Its novel approach targeted a key transcription factor earlier in the inflammatory cascade.

Detailed Mechanism: RORyt Inhibition

The following diagram illustrates the proposed mechanism of action for **Vimirogant** within the IL-23/Th17 pathway:



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As an inverse agonist, **Vimirogant** not only blocks the receptor but also actively suppresses its baseline activity [2] [1]. It exhibited high selectivity, showing over 1000-fold selectivity for RORyt versus the related ROR α and ROR β isotypes [2].

Summary of Available Experimental Data

The table below consolidates the key experimental findings for **Vimirogant**:

Parameter	Experimental Detail
In Vitro Binding Affinity (K _i)	3.5 nM for ROR γ t [2].
In Vitro Functional Activity (IC ₅₀)	17 nM for inhibiting ROR γ t function [2].
Cellular Activity (IC ₅₀)	18 nM for IL-17A inhibition in human peripheral blood mononuclear cells (hPBMCs); 57 nM for inhibition of Th17 differentiation in mouse splenocytes [2].
In Vivo Model	Mouse Experimental Autoimmune Encephalomyelitis (EAE) model [2].
In Vivo Outcome	Suppressed clinical symptoms, demyelination, and inflammatory marker expression [2].
Clinical Safety (Phase 1)	"No serious adverse events were reported" [1].

Interpretation and Context of Available Data

The available data suggests **Vimirogant** was a promising, highly selective oral agent that targeted a critical pathway in psoriasis. However, its development was halted after Phase 2 trials [1]. The specific clinical outcomes, efficacy compared to standard care, and reasons for discontinuation (e.g., efficacy, safety, or strategic decisions) are not detailed in the public search results.

For researchers, this case highlights that while a drug may show strong mechanistic rationale and promising early data, it does not always progress to late-stage clinical validation.

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References

1. Vimirogant - Drug Targets, Indications, Patents [synapse.patsnap.com]
2. Vimirogant hydrochloride (Synonyms: VTP-43742 ... [medchemexpress.com]
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